molecular formula C13H11IO4S B352743 4-Methoxyphenyl 4-iodobenzenesulfonate CAS No. 433962-31-3

4-Methoxyphenyl 4-iodobenzenesulfonate

Cat. No.: B352743
CAS No.: 433962-31-3
M. Wt: 390.2g/mol
InChI Key: FOSKFQGVQTVHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 4-iodobenzenesulfonate is a sulfonate ester compound characterized by a 4-methoxyphenyl group linked to a 4-iodobenzenesulfonate moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (iodo) substituents, influencing its reactivity and interactions in biological and chemical systems.

Properties

CAS No.

433962-31-3

Molecular Formula

C13H11IO4S

Molecular Weight

390.2g/mol

IUPAC Name

(4-methoxyphenyl) 4-iodobenzenesulfonate

InChI

InChI=1S/C13H11IO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3

InChI Key

FOSKFQGVQTVHGJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Biological/Chemical Relevance
4-Methoxyphenyl 4-iodobenzenesulfonate 4-OMe (methoxy), 4-I (iodo) Electron-donating (OMe) and electron-withdrawing (I) groups; polarizable iodine atom Potential HIV-1 RT inhibition
4-Chlorophenyl 4-iodobenzenesulfonate 4-Cl (chloro), 4-I (iodo) Stronger electron-withdrawing Cl vs. OMe; higher electrophilicity Urease inhibition (IC₅₀ ~8.37 μM)
4-Fluorophenyl 4-iodobenzenesulfonate 4-F (fluoro), 4-I (iodo) Moderate electron-withdrawing F; improved metabolic stability Urease inhibition (IC₅₀ ~6.93 μM)
4-Methylbenzenesulfonate derivatives 4-Me (methyl) Electron-donating Me; lower polarity Synthetic intermediates
4-Formylphenyl 4-chlorobenzenesulfonate 4-CHO (formyl), 4-Cl (chloro) Reactive aldehyde group; versatile for further functionalization Antiparasitic activity

Solubility and Reactivity

  • Solubility : 4-Methoxyphenyl derivatives generally exhibit better aqueous solubility than halogenated analogues (e.g., 4-chloro/fluoro) due to the methoxy group’s polarity. However, iodinated derivatives like this compound may face solubility challenges due to the bulky iodine atom .
  • Reactivity: The iodine atom in 4-iodobenzenesulfonate derivatives enables hypervalent iodine chemistry, facilitating oxidation and coupling reactions. This is less pronounced in chloro or methyl analogues .

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